N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide
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Overview
Description
N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide is an organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide typically involves the reaction of 3-methoxyaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
3-methoxyaniline+2-methylbenzoyl chloridetriethylamineN-2-[(3-methoxyphenyl)amino]-2-oxoethyl-2-methylbenzamide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide.
Reduction: Formation of N-{2-[(3-methoxyphenyl)amino]-2-hydroxyethyl}-2-methylbenzamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide
- N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-methylbenzamide
- N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide
Uniqueness
N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide is unique due to the specific positioning of the methoxy group and the methyl group on the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3-methoxyanilino)-2-oxoethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-3-4-9-15(12)17(21)18-11-16(20)19-13-7-5-8-14(10-13)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTGJTQYKVBAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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